An In-depth Technical Guide to Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS Number: 193482-31-4)
An In-depth Technical Guide to Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate (CAS Number: 193482-31-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate, a fluorinated β-keto ester, represents a molecule of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. The strategic incorporation of a fluorine atom at a quaternary center imparts unique stereoelectronic properties that can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and the development of novel chemical entities. The presence of the α-fluoro-β-keto ester moiety makes it a versatile building block for the synthesis of more complex fluorinated molecules.[2]
Chemical Properties and Data
A clear understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 193482-31-4 | [3] |
| Molecular Formula | C₁₂H₁₃FO₃ | [3] |
| Molecular Weight | 224.23 g/mol | [3] |
| IUPAC Name | ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate | [3] |
| Canonical SMILES | CCOC(=O)C(C)(F)C(=O)C1=CC=CC=C1 | [3] |
| InChI Key | OFSFPYILRKIMON-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism
The primary route for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate involves the electrophilic fluorination of its non-fluorinated precursor, ethyl 2-methyl-3-oxo-3-phenylpropanoate. This transformation is a cornerstone of modern organofluorine chemistry.
Synthesis of the Precursor: Ethyl 2-methyl-3-oxo-3-phenylpropanoate
The precursor can be synthesized via the alkylation of ethyl benzoylacetate. A typical laboratory-scale procedure is as follows:
Experimental Protocol:
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To a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add ethyl benzoylacetate dropwise at 0 °C.
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Allow the reaction mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
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Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.
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Let the reaction proceed at room temperature overnight.
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Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent such as ethyl acetate.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by vacuum distillation or column chromatography to obtain pure ethyl 2-methyl-3-oxo-3-phenylpropanoate.[4]
Electrophilic Fluorination of the Precursor
The introduction of the fluorine atom at the α-position is achieved using an electrophilic fluorinating agent. Two of the most common and effective reagents for this transformation are Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI).
Reaction Mechanism:
The reaction proceeds via the formation of an enolate from the β-keto ester precursor in the presence of a base. This nucleophilic enolate then attacks the electrophilic fluorine atom of the N-F reagent, resulting in the formation of the C-F bond. The choice of base and solvent can influence the reaction's efficiency and selectivity.
Figure 1: General workflow for the synthesis of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Detailed Experimental Protocol (Proposed):
This protocol is a generalized procedure based on established methods for the fluorination of β-keto esters. Optimization may be required for this specific substrate.
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Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-methyl-3-oxo-3-phenylpropanoate in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Add a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), dropwise to the solution. Stir for 30-60 minutes at this temperature to ensure complete enolate formation.
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Fluorination: In a separate flask, dissolve the electrophilic fluorinating agent (e.g., 1.1 equivalents of N-Fluorobenzenesulfonimide) in the same anhydrous solvent.
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Slowly add the solution of the fluorinating agent to the enolate solution at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Workup and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Characterization and Spectral Data
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data based on the structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the methyl group (a doublet due to coupling with the fluorine atom), and the aromatic protons of the phenyl group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display characteristic signals for the carbonyl carbons (ketone and ester), the quaternary carbon bearing the fluorine atom (which will appear as a doublet due to C-F coupling), the methyl and ethyl carbons, and the aromatic carbons.
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Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information.
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Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=O stretching of the ketone and the ester, C-F stretching, and C-H stretching of the alkyl and aromatic groups.
Reference Spectral Data for the Analogous Compound, Ethyl 2-fluoro-3-oxo-3-phenylpropanoate (CAS 1479-22-7):
| Nucleus | Chemical Shift (δ) Range (ppm) |
| ¹³C | ~190 (ketone C=O), ~165 (ester C=O), ~135 (aromatic C), ~128-130 (aromatic CH), ~90 (CHF), ~63 (OCH₂), ~14 (CH₃) |
| ¹⁹F | Expected in the typical range for α-fluoro ketones. |
Potential Applications
The unique structural features of Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate make it a valuable intermediate for the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical industries.
Agrochemicals
A World Intellectual Property Organization (WIPO) patent (WO2008052739A1) discloses the use of α-fluorinated β-keto esters, including the title compound within its generic scope, as intermediates in the preparation of fungicidal compounds. The patent highlights the importance of these fluorinated building blocks in the synthesis of novel agrochemicals.
Pharmaceuticals and Drug Discovery
The α-fluoro-β-keto ester moiety is a key pharmacophore in various biologically active molecules. Research has shown that related compounds exhibit antibacterial activity.[2][7] The introduction of a fluorine atom can enhance the efficacy of ketolide antibiotics.[2] Furthermore, β-keto esters have been investigated for their potential to inhibit bacterial quorum sensing, a communication system involved in bacterial virulence and resistance.[1] Therefore, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate serves as a valuable starting material for the synthesis of novel therapeutic agents.
Figure 2: Potential application areas for Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate.
Safety and Handling
As with all laboratory chemicals, Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
Ethyl 2-fluoro-2-methyl-3-oxo-3-phenylpropanoate is a valuable fluorinated building block with significant potential in synthetic and medicinal chemistry. Its synthesis, primarily through the electrophilic fluorination of a β-keto ester precursor, is achievable using modern synthetic methods. The presence of the α-fluoro-α-methyl-β-keto ester functionality makes it an attractive starting point for the development of novel agrochemicals and pharmaceuticals. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds in various therapeutic areas.
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